molecular formula C12H10BrNO3 B7748129 (E)-methyl 3-(3-bromo-4-methoxyphenyl)-2-cyanoacrylate

(E)-methyl 3-(3-bromo-4-methoxyphenyl)-2-cyanoacrylate

Cat. No.: B7748129
M. Wt: 296.12 g/mol
InChI Key: UCKJLRXDNWBTDT-WEVVVXLNSA-N
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Description

(E)-methyl 3-(3-bromo-4-methoxyphenyl)-2-cyanoacrylate is an organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a methoxy group, and a cyanoacrylate moiety, which contribute to its unique chemical properties and reactivity.

Properties

IUPAC Name

methyl (E)-3-(3-bromo-4-methoxyphenyl)-2-cyanoprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO3/c1-16-11-4-3-8(6-10(11)13)5-9(7-14)12(15)17-2/h3-6H,1-2H3/b9-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCKJLRXDNWBTDT-WEVVVXLNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 3-(3-bromo-4-methoxyphenyl)-2-cyanoacrylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 3-(3-bromo-4-methoxyphenyl)-2-cyanoacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide in solvents such as dimethylformamide or acetonitrile.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

Major Products

    Nucleophilic Substitution: Formation of substituted derivatives with various functional groups.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

Mechanism of Action

The mechanism of action of (E)-methyl 3-(3-bromo-4-methoxyphenyl)-2-cyanoacrylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-methyl 3-(3-bromo-4-methoxyphenyl)-2-cyanoacrylate is unique due to the presence of the cyanoacrylate moiety, which imparts distinct reactivity and potential for diverse applications compared to other similar compounds. Its combination of bromine, methoxy, and cyano groups makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.

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